molecular formula C26H32O3Si B14283247 Triethoxy[4-(pyren-1-YL)butyl]silane CAS No. 138328-78-6

Triethoxy[4-(pyren-1-YL)butyl]silane

Cat. No.: B14283247
CAS No.: 138328-78-6
M. Wt: 420.6 g/mol
InChI Key: IWVLKSBAOZJBTD-UHFFFAOYSA-N
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Description

Triethoxy[4-(pyren-1-YL)butyl]silane is an organosilicon compound characterized by a pyrene moiety linked via a butyl chain to a triethoxysilane group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its strong fluorescence, π-π stacking interactions, and applications in optoelectronic materials . The triethoxysilane group enables covalent bonding to hydroxyl-rich surfaces (e.g., glass, silica, or metal oxides), making the compound valuable for surface functionalization in sensors, coatings, and nanomaterials . Its synthesis typically involves coupling pyren-1-ylbutanol with silane precursors in anhydrous solvents like tetrahydrofuran (THF), as demonstrated in crystallographic studies of related pyrenyl derivatives .

Properties

CAS No.

138328-78-6

Molecular Formula

C26H32O3Si

Molecular Weight

420.6 g/mol

IUPAC Name

triethoxy(4-pyren-1-ylbutyl)silane

InChI

InChI=1S/C26H32O3Si/c1-4-27-30(28-5-2,29-6-3)19-8-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,4-8,10,19H2,1-3H3

InChI Key

IWVLKSBAOZJBTD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[4-(pyren-1-YL)butyl]silane typically involves the reaction of pyrene with a suitable butylsilane precursor. One common method is the hydrosilylation reaction, where pyrene is reacted with triethoxybutylsilane in the presence of a platinum catalyst. The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[4-(pyren-1-YL)butyl]silane undergoes several types of chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.

    Reduction: The compound can be reduced to form dihydropyrene derivatives.

    Substitution: The ethoxy groups on the silane can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, to facilitate the replacement of ethoxy groups.

Major Products Formed

    Oxidation: Pyrenequinone derivatives.

    Reduction: Dihydropyrene derivatives.

    Substitution: Various functionalized silanes, depending on the substituent introduced.

Scientific Research Applications

Triethoxy[4-(pyren-1-YL)butyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of functionalized pyrene derivatives and as a reagent in surface modification reactions.

    Biology: Employed in the development of fluorescent probes for imaging and sensing applications due to the photophysical properties of the pyrene group.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its ability to bond to various surfaces is advantageous.

Mechanism of Action

The mechanism of action of Triethoxy[4-(pyren-1-YL)butyl]silane is primarily based on its ability to interact with surfaces and other molecules through the silane and pyrene groups. The silane group can form covalent bonds with hydroxyl groups on surfaces, creating a stable attachment. The pyrene group, on the other hand, can engage in π-π interactions with aromatic systems, making it useful in the design of molecular sensors and electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triethoxy[4-(trifluoromethyl)phenyl]silane

  • Molecular Formula : C₁₃H₁₉F₃O₃Si
  • Molecular Weight : 308.37 g/mol
  • Key Features :
    • The trifluoromethyl (-CF₃) group imparts strong electron-withdrawing effects, enhancing hydrophobicity and chemical resistance .
    • Exhibits lower fluorescence compared to pyrenyl derivatives due to the absence of aromatic conjugation.
    • Applications: Used in hydrophobic coatings and as a crosslinker in fluoropolymer composites.

3,3′-Tetrathiobis(propyl-triethoxysilane)

  • Molecular Formula : C₁₈H₄₂O₆S₄Si₂
  • Molecular Weight : 538.95 g/mol (CAS 40372-72-3) .
  • Key Features :
    • Contains four sulfur atoms, enabling thiol-mediated crosslinking and compatibility with rubber or polymer matrices.
    • Less stable under oxidative conditions compared to pyrenyl or trifluoromethyl silanes.
    • Applications: Primarily used in elastomer reinforcement and adhesion promotion in sulfur-rich systems.

Trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane

  • Molecular Formula : C₂₇H₄₈N₂O₆Si₂
  • Molecular Weight : 592.93 g/mol
  • Key Features :
    • Dual pyridinium groups confer cationic properties, enabling electrostatic interactions with anionic surfaces .
    • Trimethoxy silane groups offer faster hydrolysis kinetics than triethoxy analogues, suitable for rapid surface modification.
    • Applications: Antimicrobial coatings and conductive material synthesis.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties Applications
Triethoxy[4-(pyren-1-YL)butyl]silane C₂₉H₃₄O₃Si 458.74 Pyrenyl, triethoxysilane Fluorescence, π-π stacking, surface adhesion Sensors, optoelectronics
Triethoxy[4-(trifluoromethyl)phenyl]silane C₁₃H₁₉F₃O₃Si 308.37 Trifluoromethyl, triethoxysilane Hydrophobicity, chemical resistance Coatings, fluoropolymers
3,3′-Tetrathiobis(propyl-triethoxysilane) C₁₈H₄₂O₆S₄Si₂ 538.95 Tetrathioether, triethoxysilane Sulfur crosslinking, oxidation-sensitive Elastomers, adhesives
Trimethoxy-pyridinium silane C₂₇H₄₈N₂O₆Si₂ 592.93 Pyridinium, trimethoxysilane Cationic charge, rapid hydrolysis Antimicrobial coatings, conductive films

Research Findings and Trends

  • Electronic Properties : Pyrenyl silanes outperform trifluoromethyl analogues in fluorescence-based applications due to extended aromatic systems .
  • Reactivity : Trimethoxy silanes (e.g., pyridinium derivative) hydrolyze faster than triethoxy variants, enabling quicker film formation but requiring stricter moisture control .
  • Stability : Sulfur-containing silanes (e.g., 3,3′-tetrathiobis) are prone to oxidative degradation, limiting their use in high-temperature or oxygen-rich environments .

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